molecular formula C14H11ClFNO2 B13004970 3-Chloro-4-((3-fluorobenzyl)oxy)benzamide

3-Chloro-4-((3-fluorobenzyl)oxy)benzamide

Cat. No.: B13004970
M. Wt: 279.69 g/mol
InChI Key: FYHRZOXDFJFUNB-UHFFFAOYSA-N
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Description

3-Chloro-4-((3-fluorobenzyl)oxy)benzamide is an organic compound with the molecular formula C14H11ClFNO2. It is a derivative of benzamide, featuring both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical properties and reactivity. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((3-fluorobenzyl)oxy)benzamide typically involves the nucleophilic substitution reaction of 3-chloro-4-hydroxybenzamide with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve safety. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((3-fluorobenzyl)oxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-((3-fluorobenzyl)oxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-4-((3-fluorobenzyl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their function. The exact pathways and targets depend on the specific application and the structural context of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(4-fluorobenzyloxy)phenylboronic acid
  • 3-Chloro-4-(3-fluorobenzyloxy)aniline
  • 3-Chloro-4-(2-fluorobenzyloxy)phenylboronic acid

Uniqueness

3-Chloro-4-((3-fluorobenzyl)oxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and fluoro groups on the benzene ring can influence its electronic distribution, making it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C14H11ClFNO2

Molecular Weight

279.69 g/mol

IUPAC Name

3-chloro-4-[(3-fluorophenyl)methoxy]benzamide

InChI

InChI=1S/C14H11ClFNO2/c15-12-7-10(14(17)18)4-5-13(12)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H2,17,18)

InChI Key

FYHRZOXDFJFUNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)N)Cl

Origin of Product

United States

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